Dronedarone Hydrochloride
Description
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
| Record name | Dronedarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141625-93-6 | |
| Record name | Dronedarone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dronedarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DRONEDARONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Reaction Sequence and Key Steps
The method outlined in CN102659726A begins with p-nitrophenol , paraformaldehyde, and concentrated hydrochloric acid to synthesize 2-chloromethyl-4-nitrophenol through acid-catalyzed condensation. Subsequent reflux with triphenylphosphine in chloroform yields 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride , which undergoes condensation with n-valeryl chloride in toluene using triethylamine and n-pentanoic acid as catalysts.
Critical Step: Sulfonylation and Hydrochloride Formation
The final stages involve reacting 2-normal-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-amino-benzofuran with methylsulfonyl chloride in toluene. For example:
-
70 g of the amine intermediate, 500 mL toluene , and 20.5 g sodium acetate are chilled to 0–10°C before adding 25.3 g methylsulfonyl chloride .
-
After 12 hours , concentrated hydrochloric acid is added to adjust the pH to 3 , precipitating 73.28 g crude dronedarone hydrochloride (yield: 84.5% ).
-
Recrystallization in 520 mL acetone refines the product to 59.3 g (purity: 99.7% , mp: 138–141.5°C ).
Yield and Purity Optimization
This method achieves consistent purity (>99.5%) through controlled sulfonylation and selective recrystallization. However, the use of triphenylphosphine and concentrated hydrochloric acid raises concerns about waste management and corrosion.
Nitro Reduction and Sulfonylation Pathway
Intermediate Synthesis and Reduction
CN102382087A details a pathway starting with 2-n-butyl-3-[4-(3-chloropropoxy)benzoyl]-5-nitrobenzofuran . The nitro group is reduced using ammonium chloride and iron powder in 75% ethanol , yielding 5-aminobenzofuran intermediates with 94.4% efficiency .
Sulfonylation Conditions
Comparative Advantages
This method avoids high-pressure hydrogenation, reducing equipment costs. However, the use of iron powder introduces metal contamination risks, necessitating additional purification steps.
Direct Sulfonylation Without Base Isolation
Simplified Process from EP2428511A1
The EP2428511A1 patent eliminates isolation of the dronedarone base by directly treating 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran with methanesulfonyl chloride in toluene and tetramethyl ammonium chloride .
Key Process Parameters
Industrial Scalability
This method reduces steps by 30% compared to earlier routes, lowering production costs. The absence of base isolation simplifies purification, making it preferable for large-scale synthesis.
Acetonitrile-Mediated Sulfonylation
High-Purity Synthesis
A method from Organic Synthesis International uses acetonitrile as the solvent for sulfonylation:
Solvent Recovery and Environmental Impact
While acetonitrile enables high yields, its toxicity necessitates stringent solvent recovery systems, increasing operational complexity.
Patent-Protected Methods and Generic Production
Key Patents and Expiry
Sanofi-Aventis holds multiple patents, including US8602215 (expiring 2031) for drug-drug interaction mitigation and US7323493 (expired 2018) for solid compositions. Lupin Inc. has filed a generic application, indicating interest in post-patent production.
Comparison of Synthetic Routes
Critical Analysis of Industrial Applicability
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de dronédarone subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : L'hydrogénation par transfert catalytique est utilisée dans sa synthèse.
Réactifs et Conditions Communs :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Palladium sur carbone (Pd/C) pour l'hydrogénation.
Solvants : Éthanol, 2-méthyltétrahydrofurane.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que le 2-n-butyl-5-nitrobenzofurane et le N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-méthanesulfonamide .
4. Applications de Recherche Scientifique
Le chlorhydrate de dronédarone a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des agents antiarythmiques et de leur synthèse.
Médecine : Principalement utilisé dans le traitement de la fibrillation auriculaire et du flutter auriculaire.
Industrie : Employé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.
5. Mécanisme d'Action
Le chlorhydrate de dronédarone agit comme un bloqueur multicanal, inhibant les canaux ioniques sodium, potassium et calcium, ainsi que les récepteurs β-adrénergiques . Cette activité de blocage multicanal contribue à contrôler le rythme et la fréquence cardiaque chez les patients atteints de fibrillation auriculaire. La structure du composé, qui ne contient pas de groupements iode, réduit le risque de toxicités thyroïdiennes et pulmonaires associées à l'amiodarone .
Comparaison avec l'Amiodarone :
Efficacité : Le dronédarone est moins efficace que l'amiodarone pour maintenir le rythme sinusal, mais il a un meilleur profil de sécurité.
Pharmacocinétique : Le dronédarone a une demi-vie plus courte et une accumulation tissulaire réduite par rapport à l'amiodarone.
Composés Similaires :
Amiodarone : Un antiarythmique de classe III avec une demi-vie plus longue et un risque plus élevé de toxicités organiques.
Le chlorhydrate de dronédarone se distingue par son profil de sécurité amélioré et son risque réduit de toxicités à long terme, ce qui en fait une option précieuse pour les patients qui ne tolèrent pas l'amiodarone.
Applications De Recherche Scientifique
Dronedarone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents and their synthesis.
Biology: Investigated for its effects on cellular ion channels and its role in modulating heart rhythms.
Medicine: Primarily used in the treatment of atrial fibrillation and atrial flutter.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Dronedarone hydrochloride acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This multichannel blocking activity helps to control the rhythm and rate of the heart in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Comparison with Amiodarone:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison with Amiodarone
Dronedarone is structurally derived from amiodarone , a potent antiarrhythmic drug. Key differences include:
| Property | Dronedarone Hydrochloride | Amiodarone Hydrochloride |
|---|---|---|
| Chemical Structure | Benzofuran derivative without iodine | Benzofuran derivative with iodine |
| Half-Life | 13–19 hours | 40–55 days |
| Bioavailability | ~15% (oral) | ~30–50% (oral) |
| Key Adverse Effects | Pulmonary fibrosis (rare) | Pulmonary toxicity, thyroid dysfunction, hepatotoxicity |
Dronedarone was designed to eliminate iodine-related toxicity (e.g., thyroid dysfunction) seen in amiodarone . However, both drugs share a benzofuran core, contributing to their class III antiarrhythmic activity. Notably, dronedarone has a shorter half-life, reducing cumulative toxicity risks .
Formulation and Solubility Enhancements
Cyclodextrin Complexation
Dronedarone’s poor aqueous solubility (0.75 mg/mL) limits bioavailability. Studies demonstrate that complexation with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) improves solubility fivefold (3.5 mg/mL) . Key findings:
| Complexation Method | Drug:Carrier Ratio | Dissolution Rate Increase |
|---|---|---|
| Kneading with β-CD | 1:2 | 45-min dissolution: ~70% |
| Kneading with HP-β-CD | 1:1 | 45-min dissolution: ~85% |
HP-β-CD outperforms β-CD at half the concentration, likely due to enhanced hydrophobic interactions .
Sublingual Formulations
A 2012 patent describes a sublingual formulation using disintegrants (e.g., crospovidone) and antacids (e.g., magnesium carbonate) to bypass first-pass metabolism, increasing bioavailability by 40–60% .
Impurity Profiles and Stability
Stability Under Stress Conditions
Dronedarone degrades under acidic hydrolysis (0.1M HCl) and oxidative stress (3% H₂O₂), forming degradation products at 0.93 RRT and 1.39 RRT, respectively . Stability-indicating HPLC methods ensure accurate quantification under these conditions .
Adverse Reactions and Clinical Precautions
Activité Biologique
Dronedarone hydrochloride is a novel antiarrhythmic drug primarily indicated for the management of atrial fibrillation (AF) and atrial flutter. It is structurally related to amiodarone but designed to have a more favorable safety profile. This article explores the biological activity of dronedarone, focusing on its pharmacodynamics, clinical efficacy, and emerging applications in oncology.
Pharmacodynamics
Dronedarone exhibits properties from all four classes of antiarrhythmic drugs, which contribute to its efficacy in restoring normal sinus rhythm and controlling heart rate in patients with AF. Key pharmacodynamic characteristics include:
- Mechanism of Action : Dronedarone inhibits multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which helps to decrease the dispersion of repolarization in cardiac tissues . This multifaceted action reduces the likelihood of arrhythmias.
- Bioavailability : After oral administration, dronedarone shows low systemic bioavailability due to extensive first-pass metabolism, with absolute bioavailability ranging from 4% to 15% depending on food intake . Peak plasma concentrations are typically reached within 3 to 6 hours post-administration.
- Protein Binding : Approximately 99.7% of dronedarone binds to plasma proteins, predominantly albumin .
Clinical Efficacy
Dronedarone has been evaluated in several clinical trials for its effectiveness in managing AF:
- DAFNE Study : In this pivotal trial, patients receiving 800 mg/day of dronedarone experienced a statistically significant prolongation in the time to first AF recurrence compared to placebo (56.6 days vs. 5.3 days) . However, higher doses did not yield additional benefits, indicating a potential ceiling effect.
- EURIDIS and ADONIS Trials : These studies confirmed that dronedarone significantly delays AF recurrence compared to placebo, with median times to recurrence of 116 days for dronedarone versus 53 days for placebo .
Table 1: Summary of Key Clinical Trials Involving Dronedarone
| Trial Name | Dosage | Primary Outcome | Results |
|---|---|---|---|
| DAFNE | 400 mg - 800 mg twice daily | Time to AF recurrence | Significant improvement at 800 mg |
| EURIDIS | 400 mg twice daily | Time to AF recurrence | Median time: 116 days (Dronedarone) vs. 53 days (Placebo) |
| ADONIS | 400 mg twice daily | Time to AF recurrence | Similar results as EURIDIS |
Adverse Effects
Common adverse effects associated with dronedarone include gastrointestinal disturbances such as nausea and diarrhea, which are dose-dependent . Notably, dronedarone has also been linked to rare instances of drug-induced liver injury (DILI), necessitating monitoring of liver function during treatment .
Emerging Applications in Oncology
Recent studies have uncovered potential anticancer properties of dronedarone:
- Gastric Cancer : Research indicates that dronedarone inhibits gastric cancer cell proliferation by targeting the SRC/AKT1 signaling pathway. This mechanism suggests that dronedarone may serve as an adjunct therapy in gastric cancer treatment .
- Pancreatic Cancer : Another study demonstrated that dronedarone induces pyroptosis in pancreatic cancer cells, leading to cell death and tumor growth inhibition in vivo. This highlights its potential role beyond cardiology into oncology .
Table 2: Summary of Research Findings on Dronedarone's Anticancer Activity
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Gastric Cancer | SRC/AKT1 signaling pathway inhibition | Suppressed cell proliferation |
| Pancreatic Cancer | Induction of pyroptosis | Inhibited tumor growth in vivo |
Q & A
Q. What strategies enhance the solubility and dissolution rate of dronedarone hydrochloride in preclinical studies?
this compound’s low aqueous solubility (0.75 mg/mL in water) can be improved using cyclodextrin (CD) complexes. Phase solubility studies with β-CD or hydroxypropyl-β-CD (HP-β-CD) at 37°C show a 1:1 molar ratio inclusion complex formation, increasing solubility to 3.5 mg/mL (five-fold enhancement). Kneading methods (e.g., 1:2 drug:β-CD or 1:1 drug:HP-β-CD ratios) outperform physical mixing, reducing mean dissolution time (MDT) by enhancing wettability and reducing crystallinity . FTIR and DSC confirm hydrogen bonding between dronedarone’s functional groups (e.g., -NH, C=O) and CD cavities, critical for stability .
Q. Which analytical methods are validated for quantifying this compound in dissolution studies?
UV spectrometry at 288 nm with phosphate buffer (pH 4.5) or 0.1 M HCl + 0.5% SDS is commonly used. Dissolution efficiency (%DE45min) and similarity factor (f₂) calculations ensure quality consistency between formulations. HPLC methods with Zorbax C8 columns (0.05 M ammonium acetate:acetonitrile, 40:60 v/v) achieve linearity (10–300 µg/mL, R²=0.999) and precision (RSD <2%) for stress degradation analysis .
Q. How do excipients like surfactants impact this compound’s dissolution profile?
Sodium lauryl sulfate (SLS) at 0.5% concentration in dissolution media can reduce drug release due to ionic interactions, forming sticky aggregates. Phosphate buffer (pH 4.5) is preferred for reproducible dissolution studies, as it avoids surfactant-induced artifacts .
Advanced Research Questions
Q. What kinetic models best describe this compound’s release from cyclodextrin complexes?
Drug release follows the Korsmeyer-Peppas model (R² >0.98), indicating non-Fickian diffusion (anomalous transport) with release exponent n = 0.374. Higuchi and Hixson-Crowell models are secondary, suggesting combined diffusion and erosion mechanisms. Kneaded complexes with β-CD show faster release due to amorphization, validated via dissolution efficiency (%DE45min = 68.2% vs. 27.7% for pure drug) .
Q. How are stability-indicating methods designed to assess this compound’s degradation products?
Stress degradation studies (hydrolysis, oxidation, photolysis) use HPLC-PDA with Zorbax XDB C8 columns. Degradation products are resolved at 220 nm, with peak homogeneity confirmed via diode array detection. Method validation includes specificity (no excipient interference), linearity (10–300 µg/mL), and precision (RSD <2%) .
Q. What eco-friendly chromatographic approaches reduce solvent consumption in dronedarone analysis?
Micellar liquid chromatography (MLC) and β-CD-modified RP-HPLC reduce organic solvent use by 40% while separating dronedarone from degradation products. Greenness metrics like AGREE (Analytical Greenness) and GAPI (Green Analytical Procedure Index) score >0.7, validating eco-efficiency .
Q. How do formulation strategies like nanocarriers improve dronedarone’s pharmacokinetics?
Ion-triggered in situ gelling nanocarriers (e.g., prolyl-3-sulfate liposomes) enhance nasal bioavailability by prolonging mucosal contact. In vivo rat studies show 2.3-fold higher AUC₀–24 compared to oral formulations, with Caco-2 permeability improvements (Papp >1×10⁻⁶ cm/s) .
Q. What clinical trial design limitations affect dronedarone’s guideline recommendations?
The AFFIRM trial (n=4060) found no survival benefit for rhythm control (dronedarone) over rate control (HR=1.15, p=0.08). GRADE analysis highlights dronedarone’s excess mortality risk (13/1000 patients) vs. placebo and inferior efficacy to amiodarone (214 more AF recurrences/1000 patients). Guidelines often overlook these risks due to industry ties .
Q. How do oxidative stress and myocardial fibrosis biomarkers respond to dronedarone combination therapy?
In a 79-patient study, dronedarone + Wenxin granules reduced AF duration by 38% vs. monotherapy. Peripheral blood mononuclear cells showed upregulated Cx43 mRNA (by 1.8-fold) and downregulated Cx40 mRNA, correlating with reduced oxidative stress (MDA ↓24%) and fibrosis (TGF-β1 ↓19%) .
Q. What patent strategies optimize this compound synthesis for research-scale production?
USV Limited’s patented process avoids isolating dronedarone base, directly forming the hydrochloride salt via solvent-free crystallization. This method reduces impurities (<0.1%) and improves yield (82%) for preclinical batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
